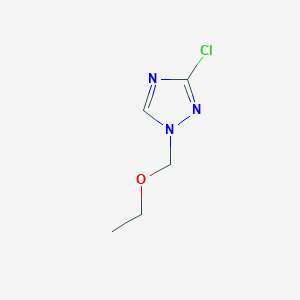
Ethyl 3-(6-fluoropyridin-3-yl)propanoate
Descripción general
Descripción
Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a chemical compound with the CAS Number: 1823347-12-1. It has a molecular weight of 197.21 . The IUPAC name for this compound is ethyl 3-(6-fluoropyridin-3-yl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-(6-fluoropyridin-3-yl)propanoate is 1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis in Antibacterial Agents : Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a key intermediate in the synthesis of quinolone antibacterial agents. The process involves using 2,6-dichloro-5-fluoro-nicotine acid treated with Sulphurous oxychloride to produce the desired compound with improved crystal quality (Zhu Qiu-feng, 2005).
Investigation of Polymorphism : This compound is studied for its polymorphic forms, which are challenging to differentiate using analytical and physical characterization techniques. Spectroscopic and diffractometric techniques are utilized to characterize these forms (F. Vogt et al., 2013).
Herbicidal Applications : It serves as a precursor in synthesizing new fluoro analogues of herbicides, indicating its potential use in agricultural chemistry (K. Makino, H. Yoshioka, 1987).
Chemical Reactions and Applications
Reactivity Studies : The reactivity of Ethyl 3-(6-fluoropyridin-3-yl)propanoate is explored in various chemical reactions, contributing to the synthesis of different organic compounds (Sara Asadi et al., 2021).
Enzyme-Catalyzed Synthesis : This compound is used in multienzymatic procedures for synthesizing enantiomerically enriched hydroxypropanoic acids, demonstrating its utility in enzyme-catalyzed reactions (J. Brem et al., 2010).
Modification in Biologically Active Compounds : It's used for modifying biologically active compounds, indicating its significance in pharmaceutical chemistry (V. Sokolov et al., 2014).
Antitumor Activity : Ethyl 3-(6-fluoropyridin-3-yl)propanoate derivatives are synthesized and tested for their antitumor activities, showing its potential in cancer research (J. Xiong et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propiedades
IUPAC Name |
ethyl 3-(6-fluoropyridin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAFSHGABLIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(6-fluoropyridin-3-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone](/img/structure/B1410554.png)



![8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride](/img/structure/B1410562.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B1410563.png)



![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carbonitrile](/img/structure/B1410570.png)